molecular formula C18H17N3O3 B12044052 N-(2-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide CAS No. 477733-92-9

N-(2-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide

Cat. No.: B12044052
CAS No.: 477733-92-9
M. Wt: 323.3 g/mol
InChI Key: MIVKKYQSBURVOP-CIOYMBLNSA-N
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Description

N-(2-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a methoxyphenyl group, a hydrazino group, and a phenylpropenylidene moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide typically involves the condensation of 2-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with an appropriate acylating agent, such as acetic anhydride, under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent like ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyphenyl)-4-(2-(1-methyl-3-phenyl-2-propenylidene)hydrazino)-4-oxobutanamide
  • N-(3-Methoxyphenyl)-2-(2-(2-methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoacetamide
  • N-(4-Ethoxyphenyl)-4-(2-(3-nitrobenzylidene)hydrazino)-4-oxobutanamide

Uniqueness

N-(2-Methoxyphenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. Its methoxyphenyl group enhances its solubility and reactivity, while the hydrazino and phenylpropenylidene moieties contribute to its potential biological activities.

Properties

CAS No.

477733-92-9

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-(2-methoxyphenyl)-N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]oxamide

InChI

InChI=1S/C18H17N3O3/c1-24-16-12-6-5-11-15(16)20-17(22)18(23)21-19-13-7-10-14-8-3-2-4-9-14/h2-13H,1H3,(H,20,22)(H,21,23)/b10-7+,19-13+

InChI Key

MIVKKYQSBURVOP-CIOYMBLNSA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C=C/C2=CC=CC=C2

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NN=CC=CC2=CC=CC=C2

Origin of Product

United States

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